A Technical Guide to 2,3-Dimethyl-2H-indazol-6-amine: A Core Scaffold in Modern Kinase Inhibitors
A Technical Guide to 2,3-Dimethyl-2H-indazol-6-amine: A Core Scaffold in Modern Kinase Inhibitors
Introduction: The Strategic Importance of the Indazole Nucleus
In the landscape of medicinal chemistry, the indazole scaffold is a privileged structure, renowned for its ability to mimic the purine core of ATP and interact with the hinge region of kinase enzymes.[1] Among the various substituted indazoles, 2,3-Dimethyl-2H-indazol-6-amine (CAS: 444731-72-0) has emerged as a particularly valuable building block. It serves as a crucial intermediate in the synthesis of several targeted therapies, most notably Pazopanib, an oral angiogenesis inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma.[2][3]
This guide provides an in-depth examination of the chemical and physical properties of 2,3-Dimethyl-2H-indazol-6-amine. It is intended for researchers, synthetic chemists, and drug development professionals who require a comprehensive understanding of this molecule's synthesis, reactivity, and analytical characterization to leverage its full potential in discovery and process chemistry. We will move beyond a simple recitation of facts to explore the causal relationships behind its synthetic routes and the practical implications of its structural features.
Physicochemical and Structural Properties
2,3-Dimethyl-2H-indazol-6-amine is a white to off-white solid that is stable under standard laboratory conditions, though its primary amine functionality confers sensitivity to strong acids and bases.[4] Its core structure consists of a bicyclic indazole ring system with methyl groups at the N2 and C3 positions and a primary amine at the C6 position, which is the key handle for subsequent chemical modifications.[5]
A summary of its key physical and computed properties is presented below for rapid reference.
| Property | Value | Source(s) |
| CAS Number | 444731-72-0 | [5] |
| Molecular Formula | C₉H₁₁N₃ | [4][5] |
| Molecular Weight | 161.20 g/mol | [4][5] |
| Appearance | White to off-white solid | [4] |
| Boiling Point | 366.9 ± 22.0 °C (Predicted) | [4] |
| Density | 1.23 ± 0.1 g/cm³ (Predicted) | [4] |
| Solubility | Slightly soluble in DMSO and Methanol | [4] |
| pKa | 4.20 ± 0.30 (Predicted) | [4] |
| XLogP3 | 1.3 | [5] |
Synthesis: From Nitro Precursor to Key Amine Intermediate
The most prevalent and reliable synthesis of 2,3-Dimethyl-2H-indazol-6-amine involves the chemical reduction of its nitro precursor, 2,3-dimethyl-6-nitro-2H-indazole. This transformation is a cornerstone reaction in aromatic chemistry, and the choice of reducing agent is critical for achieving high yield and purity, especially in a process chemistry context.
Causality in Reagent Selection: The Stannous Chloride/HCl System
The use of tin(II) chloride (SnCl₂) in the presence of concentrated hydrochloric acid is a classic and highly effective method for the reduction of aromatic nitro groups. The rationale for this choice is threefold:
-
Selectivity: This system is highly selective for the nitro group, leaving other functional groups on the aromatic ring, including the indazole core, intact.
-
Efficacy: Stannous chloride is a potent reducing agent in acidic media, capable of driving the six-electron transfer required to convert the nitro group (-NO₂) to a primary amine (-NH₂).
-
Process Viability: The reaction proceeds under mild conditions, typically starting at low temperatures (0-5 °C) to control the initial exotherm and then warming to room temperature.[6] The product is often precipitated as the hydrochloride salt, which facilitates isolation and purification while enhancing the stability of the amine product.[6]
The overall workflow for this synthesis is depicted below.
Self-Validating Experimental Protocol: Synthesis via Nitro Reduction
This protocol is based on established literature procedures and incorporates self-validating checkpoints for reaction monitoring and product confirmation.[6]
Objective: To synthesize 2,3-Dimethyl-2H-indazol-6-amine hydrochloride from 2,3-dimethyl-6-nitro-2H-indazole.
Materials:
-
2,3-dimethyl-6-nitro-2H-indazole (1.0 equiv)
-
Tin(II) chloride (SnCl₂) (2.8 equiv)
-
Concentrated Hydrochloric Acid (HCl)
-
2-Methoxyethyl ether
-
Diethyl ether
-
Nitrogen gas supply
-
Standard glassware, magnetic stirrer, ice bath
Procedure:
-
Dissolution: In a round-bottom flask under a nitrogen atmosphere, dissolve 2,3-dimethyl-6-nitro-2H-indazole (e.g., 0.48 g, 2.5 mmol) in 2-methoxyethyl ether (e.g., 4.3 mL) with gentle heating.
-
Cooling: Cool the resulting solution to 0 °C using an ice bath. A clear solution should be maintained.
-
Addition of Reducing Agent: Add solid tin(II) chloride (e.g., 1.6 g, 7.1 mmol) to the cooled solution.
-
Acidification: Add concentrated HCl (e.g., 3.2 mL) dropwise via a dropping funnel, ensuring the internal temperature does not exceed 5 °C. The controlled addition is crucial to manage the reaction exotherm.
-
Reaction: Once the HCl addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 45 minutes.
-
Process Validation: The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting material spot.
-
-
Precipitation: Add diethyl ether (e.g., 14 mL) to the reaction mixture to induce precipitation of the product.
-
Isolation: Collect the resulting precipitate by vacuum filtration.
-
Washing & Drying: Wash the solid with a small amount of cold diethyl ether to remove any residual impurities and dry under vacuum to yield the desired product as its hydrochloride salt. A typical yield is around 87%.[6]
Spectroscopic Characterization Profile
Confirming the structure of 2,3-Dimethyl-2H-indazol-6-amine relies on a combination of standard spectroscopic techniques. The following is a predictive analysis of the key features expected in each spectrum.
-
¹H NMR Spectroscopy:
-
Aromatic Protons (3H): Signals are expected in the ~6.5-7.5 ppm region. The protons on the benzene portion of the indazole ring will show characteristic splitting patterns (doublets, doublet of doublets) based on their coupling.
-
Amine Protons (-NH₂): A broad signal is anticipated between ~3.5-5.0 ppm. This signal's chemical shift is highly dependent on solvent and concentration due to hydrogen bonding. Its identity can be confirmed by its disappearance upon a D₂O shake.
-
N-CH₃ Protons (3H): A sharp singlet is expected around ~3.7-4.0 ppm, as this methyl group is attached to a nitrogen within the aromatic system.
-
C-CH₃ Protons (3H): A sharp singlet should appear further upfield, typically around ~2.4-2.6 ppm.
-
-
Infrared (IR) Spectroscopy:
-
N-H Stretching: As a primary aromatic amine, two characteristic medium-intensity bands are expected in the 3350-3500 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretches.[1][7][8]
-
C-H Stretching: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups will be just below 3000 cm⁻¹.
-
N-H Bending (Scissoring): A distinct absorption is expected in the 1580-1650 cm⁻¹ range.[9][10]
-
Aromatic C=C Stretching: Multiple bands will be present in the 1450-1600 cm⁻¹ region.
-
C-N Stretching: A strong band for the aromatic C-N bond is expected between 1250-1335 cm⁻¹.[1][9]
-
Chemical Reactivity and Application in Pazopanib Synthesis
The synthetic utility of 2,3-Dimethyl-2H-indazol-6-amine is centered on the nucleophilicity of its C6-amino group. This functionality allows for the construction of more complex molecules, a strategy exploited in the synthesis of the tyrosine kinase inhibitor Pazopanib.
The pathway to Pazopanib first requires N-methylation of the primary amine to form N,2,3-trimethyl-2H-indazol-6-amine.[3] This secondary amine intermediate is then coupled with an activated pyrimidine ring. The key transformation is a nucleophilic aromatic substitution (SₙAr) reaction, where the secondary amine displaces a chlorine atom on 2,4-dichloropyrimidine.[11] This reaction is foundational for building the core of many kinase inhibitors.
Mechanism Insight: The SₙAr reaction is favored here because the pyrimidine ring is electron-deficient, making it susceptible to attack by nucleophiles. The presence of two electron-withdrawing nitrogen atoms within the ring and the chloro leaving group facilitates this addition-elimination mechanism.
The logical flow from the core amine to a key Pazopanib precursor is illustrated below.
This final intermediate, N-(2-chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine, is then reacted with 5-amino-2-methylbenzenesulfonamide to complete the synthesis of Pazopanib.[12][13]
Safety, Handling, and Storage
As a research chemical, 2,3-Dimethyl-2H-indazol-6-amine must be handled with appropriate precautions.
-
Hazard Identification: The compound is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4).[5] Aggregated data also indicates it may cause skin and eye irritation, respiratory irritation, and is suspected of causing genetic defects.[5]
-
Personal Protective Equipment (PPE): Wear standard PPE, including chemical safety goggles, a lab coat, and nitrile gloves.[14]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[15] Avoid contact with skin and eyes.[15]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[4][14] It should be kept away from strong oxidizing agents and acids.[14]
Conclusion
2,3-Dimethyl-2H-indazol-6-amine is more than just a chemical intermediate; it is a testament to the power of scaffold-based drug design. Its robust synthesis, well-defined physicochemical properties, and strategically positioned reactive handle make it an indispensable tool for medicinal chemists. A thorough understanding of its synthesis, characterization, and reactivity, as detailed in this guide, is essential for any scientist working on the development of indazole-based therapeutics and is key to unlocking further innovations in the field of kinase inhibition.
References
- CN112538073A - Preparation method of pazopanib intermediate.
- WO2012073254A1 - A process for the preparation of pazopanib using novel intermediate.
-
An Alternative Method to Synthesize N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Preparation of Pazopanib. Preprints.org. [Link]
-
An Alternative Method for Synthesizing N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Preparation of Pazopanib. MDPI. [Link]
-
IR: amines. University of Calgary. [Link]
-
2,3-dimethyl-2H-indazol-6-amine | C9H11N3. PubChem. [Link]
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. MDPI. [Link]
-
Infrared Spectroscopy. ISU Chemistry. [Link]
-
(PDF) 1,3-Dimethyl-1H-indazol-6-amine. ResearchGate. [Link]
-
N-(2-Chloro-4-pyrimidinyl)-2,3-dimethyl-2H-indazol-6-amine. PubChem. [Link]
-
Organic Nitrogen Compounds II: Primary Amines. Spectroscopy Online. [Link]
-
Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). WikiEducator. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. preprints.org [preprints.org]
- 3. An Alternative Method for Synthesizing N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Preparation of Pazopanib [mdpi.com]
- 4. Page loading... [guidechem.com]
- 5. 2,3-dimethyl-2H-indazol-6-amine | C9H11N3 | CID 11542827 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CN103373989A - Preparation method of intermediate of pazopanib hydrochloride - Google Patents [patents.google.com]
- 7. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. wikieducator.org [wikieducator.org]
- 11. N-(2-chloropyriMidin-4-yl)-N,2,3-triMethyl-2H-indazol-6-aMine synthesis - chemicalbook [chemicalbook.com]
- 12. WO2012073254A1 - A process for the preparation of pazopanib using novel intermediate - Google Patents [patents.google.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. CN112538073A - Preparation method of pazopanib intermediate - Google Patents [patents.google.com]
- 15. 444731-74-2|N-(2-Chloropyrimidin-4-yl)-2,3-dimethyl-2H-indazol-6-amine|BLD Pharm [bldpharm.com]
